molecular formula C19H21ClN2O2 B5697560 2-chloro-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

2-chloro-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

Cat. No.: B5697560
M. Wt: 344.8 g/mol
InChI Key: FHTUGFAZGJPHPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a chloro group, a methyl group, and a morpholin-4-ylmethyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 2-chloro-4-methylbenzoic acid with an appropriate amine under acidic or basic conditions.

    Substitution Reactions: The introduction of the morpholin-4-ylmethyl group is achieved through nucleophilic substitution reactions. This step often requires the use of a suitable base and a solvent like dichloromethane.

    Purification: The final product is purified using recrystallization or chromatography techniques to ensure high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-chloro-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-chloro-2-ethoxy-N-[(4-(4-fluorobenzyl)-2-morpholinyl)methyl]benzamide
  • 2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide hydrochloride

Uniqueness

2-chloro-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-4-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-14-2-7-17(18(20)12-14)19(23)21-16-5-3-15(4-6-16)13-22-8-10-24-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTUGFAZGJPHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.